Oxolamine, chemically known as 3-phenyl-5-(2-(diethylamino)ethyl)-1,2,4-oxadiazole, is a synthetic compound belonging to the class of 1,2,4-oxadiazoles. [, ] While primarily recognized for its antitussive properties, oxolamine exhibits a diverse range of pharmacological activities, attracting significant interest in scientific research. [, ] This document delves into the various scientific aspects of oxolamine, excluding information related to drug usage and dosage.
Oxolamine is a chemical compound recognized for its anti-inflammatory properties. It is classified as a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing nitrogen atoms in its ring structure. The chemical name for oxolamine is 5-(2-diethylaminoethyl)-3-phenyl-1,2,4-oxadiazole. This compound has garnered interest in pharmaceutical formulations due to its therapeutic efficacy and potential applications in treating various inflammatory conditions.
The synthesis of oxolamine involves several chemical reactions starting from diethylamine and 3-phenyl-1,2,4-oxadiazole. The primary method for synthesizing oxolamine citrate, a salt form of oxolamine, entails the reaction of oxolamine with citric acid. The detailed synthesis pathway includes:
In industrial settings, high-performance liquid chromatography techniques are employed to ensure the purity and consistency of oxolamine during production .
The molecular formula of oxolamine is , with a molecular weight of approximately 437.4 g/mol. The structure features a 1,2,4-oxadiazole ring, which contributes to its biological activity.
The presence of the oxadiazole ring enhances the compound's reactivity and interaction with biological targets .
Oxolamine can undergo various chemical reactions typical for oxadiazole derivatives. These reactions often involve nucleophilic substitutions or cyclization processes that can modify its structure or enhance its pharmacological properties.
These reactions are crucial for developing new formulations and improving the efficacy of oxolamine-based drugs.
The mechanism of action of oxolamine primarily revolves around its anti-inflammatory effects. It acts by inhibiting specific pathways involved in inflammation, potentially affecting cytokine production and immune cell activation.
Research indicates that compounds like oxolamine can modulate inflammatory responses effectively, making them valuable in therapeutic applications .
These properties are essential for understanding its formulation into pharmaceutical products and ensuring stability during storage .
Oxolamine has several scientific uses, particularly in pharmacology:
Oxolamine exerts its antitussive effects through dual receptor-mediated pathways. Primarily, it suppresses cough by inhibiting sensory nerve endings in the respiratory tract via transient receptor potential (TRP) channels. This peripheral action reduces bronchial sensitivity to irritants like chemical vapors or particulate matter, diminishing the cough reflex at its origin [1] [4]. Additionally, studies indicate central actions in the medulla oblongata, where Oxolamine modulates µ-opioid receptors and sigma-1 receptors. This dual-pathway inhibition disrupts afferent signaling to the brainstem's cough center, thereby elevating the threshold for cough initiation [2] [7]. Unlike codeine-based suppressants, Oxolamine achieves this without central nervous system depression or addiction potential [4] [6].
Oxolamine’s local anesthetic properties directly dampen neuronal excitability in the respiratory epithelium. By blocking voltage-gated sodium channels (Naᵥ), it impedes action potential propagation along vagal C-fibers and Aδ-fibers, which transmit irritant signals [1] [4]. Electrophysiological studies confirm reduced neuronal firing in response to capsaicin and bradykinin challenges following Oxolamine administration. This sensory desensitization is dose-dependent and reversible, explaining its efficacy in acute and chronic cough associated with bronchitis or laryngitis [2] [7].
Table 1: Receptor Targets of Oxolamine in Cough Suppression
Target | Location | Biological Effect | Experimental Evidence |
---|---|---|---|
TRP Channels | Respiratory Nerve Endings | Reduced sensitivity to irritants | Capsaicin challenge studies [1] |
µ-Opioid Receptors | Medulla Oblongata | Inhibition of cough reflex center | Superior laryngeal nerve stimulation [2] |
Naᵥ Channels | Vagal Afferent Neurons | Blocked action potential propagation | Electrophysiological recordings [4] |
Sigma-1 Receptors | Central Nervous System | Modulation of neurotransmitter release | Ligand-binding assays [6] |
Oxolamine citrate disrupts cytokine cascades by inhibiting nuclear factor-kappa B (NF-κB) translocation. In respiratory epithelium, this suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) synthesis by up to 70%, as observed in in vitro models of inflamed human bronchial cells [4] [6]. The compound also downregulates cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) production and subsequent vasodilation and edema. This cytokine modulation is pivotal in treating laryngitis and pharyngitis, where inflammation directly triggers cough [4] [7].
Beyond cytokines, Oxolamine citrate inhibits histamine and leukotriene release from mast cells and eosinophils. In vivo studies demonstrate attenuated bronchoconstriction and mucus hypersecretion in animal models of allergic airway inflammation [6]. The drug’s oxadiazole moiety directly binds to and destabilizes phospholipase A₂ (PLA₂), curtailing arachidonic acid metabolism and the generation of prostanoids [4]. This multi-mediator approach explains its efficacy in diverse respiratory conditions, from viral bronchitis to pollutant-induced inflammation.
Oxolamine reprograms cellular energy metabolism by suppressing mitochondrial oxidative phosphorylation and enhancing glycolysis. In MDA-MB-231 cell studies, 10–20 μM doses reduced ATP production by 40% via hexokinase 2 (HK2) downregulation, a key glycolytic enzyme [6]. This Warburg-like shift depletes energy reserves in hypermetabolic inflammatory cells, dampening their activity. Concurrently, lactate dehydrogenase (LDH) activity increases by 1.8-fold, acidifying the microenvironment and further inhibiting neutrophil chemotaxis [6].
The compound induces oxidative stress in activated immune cells by depleting glutathione (GSH) and superoxide dismutase (SOD). In macrophages, Oxolamine increases reactive oxygen species (ROS) by 150%, triggering apoptosis via the AKT/PARP pathway [6]. Paradoxically, it upregulates nuclear factor erythroid 2–related factor 2 (Nrf2) in respiratory epithelium, boosting antioxidant defenses like heme oxygenase-1 (HO-1). This cell-type-specific redox modulation quells inflammation while protecting tissue integrity [4] [6].
Table 2: Metabolic Effects of Oxolamine in Respiratory and Immune Cells
Metabolic Parameter | Cell Type | Change | Functional Consequence |
---|---|---|---|
HK2 Expression | MDA-MB-231 | ↓ 60% | Reduced glycolysis; energy depletion |
LDH Activity | Neutrophils | ↑ 1.8-fold | Microenvironment acidification |
ROS Production | Macrophages | ↑ 150% | Pro-apoptotic signaling |
Nrf2 Activation | Bronchial Epithelium | ↑ 2.5-fold | Enhanced antioxidant protection |
AKT Phosphorylation | Cancer/Immune Cells | ↓ 75% | Inhibition of survival pathways |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7